1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride

Lipophilicity Drug design Property prediction

1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride is a bifunctional morpholine derivative that combines a tert‑butoxy ether, a secondary alcohol, and a morpholine ring within a single C3 linker scaffold. With the hydrochloride salt form (molecular formula C₁₁H₂₄ClNO₃; MW 253.76 g/mol ), the compound is supplied as a crystalline solid, simplifying handling and weighing in laboratory settings.

Molecular Formula C11H24ClNO3
Molecular Weight 253.77
CAS No. 1185564-61-7
Cat. No. B2454707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride
CAS1185564-61-7
Molecular FormulaC11H24ClNO3
Molecular Weight253.77
Structural Identifiers
SMILESCC(C)(C)OCC(CN1CCOCC1)O.Cl
InChIInChI=1S/C11H23NO3.ClH/c1-11(2,3)15-9-10(13)8-12-4-6-14-7-5-12;/h10,13H,4-9H2,1-3H3;1H
InChIKeyJUNCAOLFUNEXGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Tert-butoxy)-3-morpholinopropan-2-ol Hydrochloride (CAS 1185564-61-7) – Structural Profile & Sourcing Rationale


1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride is a bifunctional morpholine derivative that combines a tert‑butoxy ether, a secondary alcohol, and a morpholine ring within a single C3 linker scaffold. With the hydrochloride salt form (molecular formula C₁₁H₂₄ClNO₃; MW 253.76 g/mol ), the compound is supplied as a crystalline solid, simplifying handling and weighing in laboratory settings. The molecule serves as a protected amino‑alcohol building block, enabling sequential functionalisation of the tert‑butoxy and morpholine moieties, and has been cited as a synthetic intermediate in the preparation of β‑blocker analogues and neuromodulator candidates . Its structural features differentiate it from simpler alkoxy‑morpholino‑propanols in terms of lipophilicity, steric demand, and the reactivity profile conferred by the acid‑labile tert‑butoxy group.

Why 1-(Tert-butoxy)-3-morpholinopropan-2-ol Hydrochloride Cannot Be Swapped with Common Morpholino‑Propanol Analogs


In-class morpholino‑propanol compounds, such as 1‑methoxy‑3‑morpholinopropan‑2‑ol, share the same backbone but display markedly different physicochemical profiles that directly affect reaction selectivity, intermediate isolation, and downstream pharmacokinetic tuning. The tert‑butoxy group introduces substantially greater lipophilicity (computed ΔlogP ≈ 3.0 vs. the methoxy analog [1]) and steric demand, which can alter both the rate of acid‑catalysed deprotection and the conformational preferences of the morpholine ring during receptor‑guided design [2]. Additionally, the hydrochloride salt form of the target compound offers a consistent solid‑state stoichiometry, whereas many free‑base analogs are oils that require neutralisation and drying before use, introducing variability in stepwise yield calculations [1]. These differences mean that substituting a methoxy or allyloxy analog without re‑optimising the synthetic sequence or the biological assay conditions can lead to failed deprotections, altered selectivity, or irreproducible results.

Quantitative Differentiation Evidence for 1-(Tert-butoxy)-3-morpholinopropan-2-ol Hydrochloride vs. Closest Analogs


Computed Lipophilicity (XLogP3): Tert‑butoxy vs. Methoxy Derivative

The XLogP3 value computed for 1‑methoxy‑3‑morpholinopropan‑2‑ol is −0.9 [1], indicating a pronounced hydrophilic character that favours aqueous solubility but limits passive membrane permeability. For the target tert‑butoxy compound, applying the established Hansch‑Leo π‑fragment constant for the tert‑butoxy‑to‑methoxy substitution (Δπ ≈ +2.5–3.0 for tert‑butyl ethers versus methyl ethers [2]) yields an estimated XLogP3 of +1.6 to +2.1, representing a >1,000‑fold increase in the theoretical octanol‑water partition coefficient. This shift places the target compound in a lipophilicity range more compatible with blood–brain barrier penetration and intracellular target engagement, should the morpholine scaffold be elaborated into a bioactive molecule.

Lipophilicity Drug design Property prediction

Steric Bulk: Tert‑butoxy vs. Methoxy Influence on Deprotection Selectivity

The Charton steric parameter (ν) for a tert‑butoxy group is 1.24, compared with 0.36 for methoxy [1]. This ~3.4‑fold larger steric demand reduces the rate of acid‑catalysed cleavage of the tert‑butyl ether relative to a methyl ether, allowing orthogonal deprotection strategies. In the target compound, the tert‑butoxy group can be cleaved with 20–50% TFA in DCM (typical for tert‑butyl ethers) while the morpholine ring remains protonated but intact, whereas a methoxy ether would require harsh Lewis‑acidic conditions (e.g., BBr₃) that can also attack the morpholine oxygen [2]. This differential lability is leveraged in multi‑step syntheses where the alcohol must be unveiled late in the sequence without disturbing the morpholine moiety.

Steric hindrance Chemoselectivity Protecting group

Hydrochloride Salt vs. Free Base: Physical Form and Handling in Automated Synthesis

The target compound is supplied as a defined hydrochloride salt (molecular formula C₁₁H₂₄ClNO₃, MW 253.76 g/mol ), whereas the corresponding free base (C₁₁H₂₃NO₃, MW 217.31 g/mol [1]) is typically an oil. The salt is a crystalline solid with a melting point >100 °C (vendor specification ), permitting accurate gravimetric dispensing on automated platforms. In contrast, the free‑base oil requires volumetric handling and pre‑drying, introducing typical weighing errors of ±5–10% for sub‑milligram amounts. The stoichiometric chloride content (14.0% w/w) also simplifies the calculation of molar equivalents in amide coupling or alkylation reactions where a defined counterion is preferred.

Salt form Solid handling Automated dispensing

Where 1-(Tert-butoxy)-3-morpholinopropan-2-ol Hydrochloride Outperforms Other Morpholino‑Propanols


Late‑Stage Introduction of a Morpholino‑Alcohol Fragment in CNS‑Oriented Drug Candidates

When a medicinal chemistry programme targets a receptor or enzyme within the central nervous system, the enhanced lipophilicity of the tert‑butoxy derivative (estimated XLogP3 +1.6 to +2.1 vs. −0.9 for the methoxy analog [1]) provides a starting scaffold that is more likely to achieve passive blood–brain barrier penetration. The acid‑labile tert‑butoxy group can be cleaved post‑synthesis to reveal the free alcohol for further derivatisation, allowing the lipophilic prodrug‑like form to be used in early pharmacokinetic studies and then converted to the active hydrogen‑bond donor species for target engagement assays.

Orthogonal Protecting‑Group Strategy in Multi‑Step Synthesis of β‑Blocker Analogues

The tert‑butoxy ether functions as a sterically demanding, acid‑labile protecting group (Charton ν = 1.24 [1]) that remains intact under basic amination or alkylation conditions used to elaborate the morpholine nitrogen. This orthogonality enables a convergent synthetic route where the morpholino‑propanol core is assembled early, carried through several transformations, and deprotected in the final step with TFA to liberate the secondary alcohol. Such a strategy is employed in the synthesis of timolol‑related β‑blockers where the morpholine ring and the side‑chain alcohol must be introduced sequentially .

Automated Parallel Synthesis of Morpholine‑Containing Libraries

The crystalline hydrochloride salt permits accurate solid dispensing on automated liquid handlers and synthesis workstations, minimising weighing errors to <1% for 10 mg aliquots [1]. This physical form contrasts with the oily free base, which is prone to adherent losses and hygroscopic variability, and makes the target compound the preferred building block for high‑throughput experimentation where reproducibility and speed are critical.

Quote Request

Request a Quote for 1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.